molecular formula C15H17N3O2 B3326779 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline CAS No. 284462-89-1

4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline

Cat. No.: B3326779
CAS No.: 284462-89-1
M. Wt: 271.31 g/mol
InChI Key: APOLNRVWFKLAKB-UHFFFAOYSA-N
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Description

4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline is an organic compound with the molecular formula C15H17N3O2 It is known for its unique structure, which includes a pyridine ring substituted with an isopropylcarbamoyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the preparation of a pyridine intermediate, which is achieved through the reaction of 2-chloropyridine with isopropylamine under controlled conditions.

    Coupling with Aniline: The pyridine intermediate is then coupled with aniline in the presence of a suitable base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the pyridine and aniline moieties.

    Reduction: Reduced forms of the carbamoyl group, leading to amine derivatives.

    Substitution: Substituted aniline derivatives with different functional groups.

Scientific Research Applications

4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: By interacting with these targets, the compound can influence various biochemical pathways, leading to its observed biological effects. This includes the inhibition of signal transduction pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline and 4-(2-(N-ethylcarbamoyl)-4-pyridyloxy)aniline share structural similarities but differ in their substituents.

    Uniqueness: The presence of the isopropylcarbamoyl group in this compound imparts distinct physicochemical properties and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(4-aminophenoxy)-N-propan-2-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10(2)18-15(19)14-9-13(7-8-17-14)20-12-5-3-11(16)4-6-12/h3-10H,16H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOLNRVWFKLAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Entry 66; 4-Chloropyridine-2-carbonyl chloride was reacted with isopropylamine according to Method A, Step 3b. The resulting 4-chloro-N-isopropyl-2-pyridinecarboxamide was reacted with 4-aminophenol according to Method A2, Step 4 to give 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline to afford the urea.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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